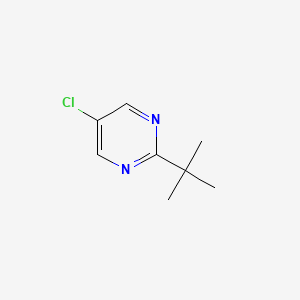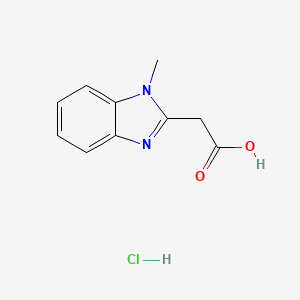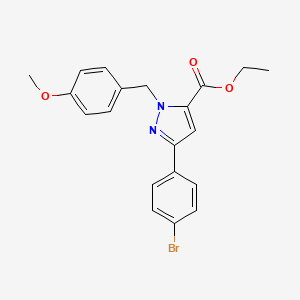
(6-(2-Bromophenyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(2-Bromophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of substituted pyridines It features a bromophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Bromophenyl)pyridin-3-yl)methanol typically involves the following steps:
Bromination: The introduction of a bromine atom to the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyridine Ring Formation: The formation of the pyridine ring can be accomplished through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Methanol Group Introduction: The methanol group can be introduced via reduction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for bromination and automated systems for pyridine ring formation and reduction steps.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromophenyl group can undergo reduction to form a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, Pd/C with H2.
Substitution: Palladium catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(6-(2-Bromophenyl)pyridin-3-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (6-(2-Bromophenyl)pyridin-3-yl)methanol depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it could inhibit certain kinases or interact with neurotransmitter receptors.
Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role.
類似化合物との比較
(6-(2-Bromophenyl)pyridin-3-yl)methanol: can be compared with other substituted pyridines:
(6-Phenylpyridin-3-yl)methanol: Lacks the bromine atom, which may affect its reactivity and binding properties.
(6-(2-Chlorophenyl)pyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
(6-(2-Fluorophenyl)pyridin-3-yl)methanol: Contains a fluorine atom, which can significantly alter its electronic properties and interactions.
These comparisons highlight the unique properties of This compound , such as its specific reactivity due to the presence of the bromine atom.
特性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
[6-(2-bromophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-7,15H,8H2 |
InChIキー |
NYKOWPHCJQQLRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


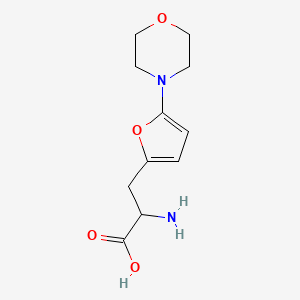
![Ethyl 2-(benzo[D][1,3]dioxol-5-YL)oxazole-4-carboxylate](/img/structure/B14864602.png)
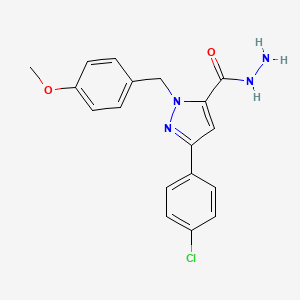
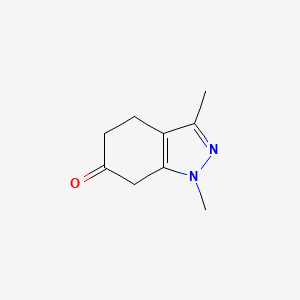

![tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14864624.png)
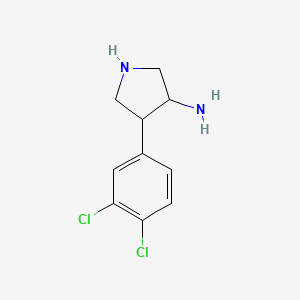

![3-Chloro-5H-[1,2,4]triazino[5,6-B]indole](/img/structure/B14864646.png)

